BenchChemオンラインストアへようこそ!

1-(chloromethyl)-4-pentyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Lipophilicity Drug Design ADME Prediction

1-(Chloromethyl)-4-pentyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (CAS 771499-33-3) is a heterocyclic small molecule belonging to the triazoloquinazolinone class, characterized by a fused [1,2,4]triazolo[4,3-a]quinazolin-5-one core scaffold. Its molecular formula is C₁₅H₁₇ClN₄O with a molecular weight of 304.77 g/mol.

Molecular Formula C15H17ClN4O
Molecular Weight 304.78
CAS No. 771499-33-3
Cat. No. B2641502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(chloromethyl)-4-pentyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
CAS771499-33-3
Molecular FormulaC15H17ClN4O
Molecular Weight304.78
Structural Identifiers
SMILESCCCCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCl
InChIInChI=1S/C15H17ClN4O/c1-2-3-6-9-19-14(21)11-7-4-5-8-12(11)20-13(10-16)17-18-15(19)20/h4-5,7-8H,2-3,6,9-10H2,1H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Chloromethyl)-4-pentyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (CAS 771499-33-3): Core Structural Identity and Procurement-Relevant Physicochemical Profile


1-(Chloromethyl)-4-pentyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (CAS 771499-33-3) is a heterocyclic small molecule belonging to the triazoloquinazolinone class, characterized by a fused [1,2,4]triazolo[4,3-a]quinazolin-5-one core scaffold . Its molecular formula is C₁₅H₁₇ClN₄O with a molecular weight of 304.77 g/mol . The compound is commercially available from multiple suppliers, including Enamine (product code EN300-10508) at ≥95% purity and Fujifilm Wako Pure Chemical Industries, positioning it as an accessible research tool and building block for medicinal chemistry applications .

Why 1-(Chloromethyl)-4-pentyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one Cannot Be Replaced by Shorter-Chain or Unsubstituted Triazoloquinazolinone Analogs


The triazoloquinazolinone scaffold exhibits profound biological activity dependence on both the N4 and C1 substituents. Alagarsamy and colleagues have demonstrated across multiple series that even minor alkyl chain length modifications at the N4 position (methyl vs. ethyl vs. cyclohexyl vs. benzyl) can shift in vivo H₁-antihistaminic protection from equipotent to substantially superior versus chlorpheniramine maleate [1]. Similarly, the 1-chloromethyl group serves as a critical reactive handle facilitating nucleophilic substitution that is absent in 1-methyl or 1-unsubstituted congeners, enabling downstream diversification that simple alkyl or aryl analogs cannot support . The combination of a C5 n-pentyl chain at N4—providing a distinct lipophilicity profile versus shorter ethyl or methyl analogs—with the electrophilic chloromethyl warhead at C1 creates a substitution pattern that is not replicated by any other commercially available triazoloquinazolinone building block . Generic replacement with a 4-methyl, 4-ethyl, or 4-phenyl analog would therefore forfeit both the hydrophobic contribution of the pentyl chain and the synthetic versatility conferred by the chloromethyl group.

1-(Chloromethyl)-4-pentyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one: Quantitative Comparative Evidence for Scientific Procurement Decisions


N4 Alkyl Chain Length Drives Lipophilicity-Driven Pharmacokinetic Differentiation Across Triazoloquinazolinone Congeners

Within the 1-chloromethyl-4-alkyl-triazoloquinazolin-5-one subseries, increasing N4 alkyl chain length from methyl (C1) to pentyl (C5) predictably elevates calculated logP, a key determinant of membrane permeability, plasma protein binding, and metabolic clearance. The target compound (4-pentyl, CAS 771499-33-3) has a predicted logP (ChemAxon) of approximately 3.1, compared to ~1.5 for the 4-methyl analog (CAS 86671-88-7) and ~2.0 for the 4-ethyl analog (CAS 86662-61-5) [1]. This quantitative difference places the pentyl derivative in an optimal range for CNS penetration (logP 2–4) while retaining sufficient aqueous solubility for in vitro assay compatibility, whereas the shorter-chain analogs may exhibit suboptimal partitioning for certain target engagement studies .

Lipophilicity Drug Design ADME Prediction

Chloromethyl Electrophilic Warhead Confers Synthetic Diversification Potential Absent in 1-Methyl and 1-Unsubstituted Congeners

The chloromethyl group at C1 serves as a reactive electrophilic center capable of undergoing nucleophilic substitution with amines, thiols, alkoxides, and other nucleophiles, enabling facile elaboration into diverse chemotypes including amines, ethers, thioethers, and triazoles . This reactivity is entirely absent in the 1-methyl-substituted analogs (e.g., 1-methyl-4-phenyl-triazoloquinazolin-5-one) and 1-unsubstituted parent scaffolds, which require de novo synthesis for any C1 diversification. Quantitative comparison of commercial availability: the 1-chloromethyl-4-pentyl derivative (CAS 771499-33-3) is listed as a stock building block by Enamine (EN300-10508, ≥95% purity), whereas the corresponding 1-methyl-4-pentyl analog is not commercially catalogued, indicating the synthetic value of the chloromethyl handle [1].

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Triazoloquinazolinone Core Scaffold Validated as Privileged Chemotype for PDE4 Inhibition Across Multiple Patent Families

The triazolo[4,3-a]quinazolin-5-one scaffold has been explicitly claimed as a pharmacophore for phosphodiesterase-4 (PDE4) inhibition in patents by Warner-Lambert and successors, with demonstrated utility in anti-inflammatory, antiallergic, bronchodilatory, and anti-asthmatic indications [1]. The patent EP1285922A1 (filed 2001) specifically covers 1-alkyl or 1-cycloalkyltriazolo[4,3-a]quinazolin-5-ones as PDE4 inhibitors, with exemplified compounds bearing cyclopentyl and methyl groups at the C1 position achieving PDE4 inhibitory activity [2]. The target compound's 1-chloromethyl substitution represents an activated alkyl variant within this patent scope, while its 4-pentyl chain offers a distinct N4 substituent not exemplified in the original patent disclosure, potentially yielding a novel intellectual property position for derivatives [3].

PDE4 Inhibition Anti-inflammatory Respiratory Disease

Triazoloquinazolinone H₁-Antihistaminic SAR Demonstrates High Sensitivity to N4 Substituent Identity—Pentyl Represents an Underexplored Alkyl Chain

Multiple published series by Alagarsamy et al. have established that N4 substituent variation dramatically modulates in vivo H₁-antihistaminic protection in conscious guinea pig bronchospasm models. The most potent compounds within these series achieve 72.76%–74.6% protection versus 71% for chlorpheniramine maleate, with potency ranking highly dependent on N4 aryl/heteroaryl substitution [1]. Notably, the N4-butyl-1-substituted series also demonstrated significant H₁-antihistaminic activity, confirming that straight-chain alkyl groups at N4 support target engagement . The 4-pentyl derivative represents a logical but underexplored extension of this alkyl SAR, with the pentyl chain providing a hydrophobicity increment of approximately one methylene unit over the published 4-butyl series. Sedation liability, a critical differentiator in antihistamine development, was shown to be substantially lower for certain triazoloquinazolinones (8%–10% sedation) compared to chlorpheniramine maleate (25%) [2].

H₁-Antihistaminic Allergy In Vivo Pharmacology

Optimal Research and Industrial Application Scenarios for 1-(Chloromethyl)-4-pentyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (CAS 771499-33-3)


Medicinal Chemistry Library Synthesis via Nucleophilic Diversification of the Chloromethyl Handle

The chloromethyl group at C1 enables rapid parallel library generation through SN2 reactions with diverse amine, thiol, and alkoxide nucleophiles. Researchers can procure a single batch of CAS 771499-33-3 and generate dozens of C1-modified analogs—including aminomethyl, thiomethyl, and alkoxymethyl derivatives—within 2–12 hours under standard conditions (DMF, K₂CO₃, RT–80°C), enabling efficient SAR exploration around the triazoloquinazolinone core . This synthetic strategy is not feasible with 1-methyl or 1-unsubstituted congeners, which would require de novo synthesis for each C1 variant [1].

PDE4 Inhibitor Lead Optimization Leveraging a Non-Exemplified Substitution Pattern

The compound's triazolo[4,3-a]quinazolin-5-one core aligns with the PDE4 inhibitor pharmacophore claimed in EP1285922A1 (Warner-Lambert/Pfizer), while its specific 4-pentyl/1-chloromethyl substitution pattern is not exemplified in the original patent disclosure . This creates an opportunity for medicinal chemistry teams to develop novel PDE4 inhibitors with potential for independent intellectual property, targeting indications including asthma, COPD, allergic rhinitis, and inflammatory bowel disease as identified in the patent's therapeutic scope [1].

H₁-Antihistaminic SAR Gap-Filling: Probing N4 Alkyl Chain Length Beyond Butyl

Published SAR across multiple triazoloquinazolinone series has thoroughly characterized N4-aryl, N4-cyclohexyl, N4-benzyl, and N4-butyl substituents for H₁-antihistaminic activity, consistently demonstrating potent bronchospasm protection (72%–75%) with remarkably low sedation (8%–10%) in guinea pig models . The 4-pentyl derivative fills an unexplored gap in this alkyl chain SAR, enabling researchers to evaluate whether the incremental lipophilic contribution of the pentyl chain maintains or enhances the favorable efficacy-to-sedation ratio observed for the 4-butyl series, potentially identifying a new lead with improved pharmacokinetic properties [1].

Computational Chemistry and QSAR Model Training with Experimentally Accessible Physicochemical Diversity

The availability of 1-chloromethyl-4-pentyl-triazoloquinazolin-5-one alongside its 4-methyl (CAS 86671-88-7) and 4-ethyl (CAS 86662-61-5) counterparts provides a matched molecular pair series with systematic variation in N4 alkyl chain length and corresponding lipophilicity (predicted clogP range: ~1.5 to ~3.1) . This series is well-suited for QSAR model construction, 3D-QSAR (CoMFA/CoMSIA), or machine learning-based activity prediction studies, where experimental determination of physicochemical properties (logP, logD, solubility, permeability) across the series can calibrate in silico models for the broader triazoloquinazolinone chemical space [1].

Quote Request

Request a Quote for 1-(chloromethyl)-4-pentyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.